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Compound of Interest

Compound Name: 5-Ethyl-2-nitrophenol

CAS No.: 101664-28-2

Cat. No.: B3198823 Get Quote

Executive Summary
5-ethyl-2-nitrophenol (

, MW 167.[1]16) is a critical structural isomer often encountered as a metabolic degradation
product of ethyl-substituted aromatics or as a synthetic impurity in the production of
agrochemicals and pharmaceuticals (e.g., specific nitration pathways of 3-ethylphenol).

Accurate identification of this molecule requires distinguishing it from its positional isomers

(e.g., 4-ethyl-2-nitrophenol or 3-ethyl-4-nitrophenol). This guide compares the mass

spectrometric behavior of 5-ethyl-2-nitrophenol under Electron Ionization (EI) and

Electrospray Ionization (ESI), establishing the "Ortho Effect" as the primary diagnostic tool for

structural validation.

Structural Context & Theoretical Basis
The fragmentation of 5-ethyl-2-nitrophenol is governed by two dominant structural features:

The Nitro Group (Position 2): Its proximity to the phenolic hydroxyl group (Position 1)

facilitates the Ortho Effect, a rearrangement unique to ortho-substituted aromatics.

The Ethyl Group (Position 5): Provides an alkyl fragmentation channel (benzylic cleavage)

distinct from the nitro-aromatic core.
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The Ortho Effect Mechanism
In EI-MS, the molecular ion (

) undergoes a characteristic hydrogen transfer. The oxygen of the nitro group abstracts the
phenolic hydrogen (or potentially a benzylic hydrogen, though less favored here), forming a six-
membered transition state. This leads to the expulsion of a neutral hydroxyl radical (

), yielding a distinctive

peak. This pathway is geometrically impossible for meta- and para- isomers, making it the
definitive fingerprint for 2-nitrophenols.

Fragmentation Pathways (EI-MS)
Under standard 70 eV Electron Ionization, the molecule (

167) follows three primary degradation pathways.

Pathway A: The Ortho-Elimination (Diagnostic)
Mechanism: Intramolecular H-transfer from Phenol-OH to Nitro-O

Loss of

.

Result: Ion at

150.

Significance: High abundance in 2-nitro isomers; absent/negligible in 3- and 4-nitro isomers.

Pathway B: Nitro Group Scission[2]
Mechanism: Direct cleavage of the

bond or rearrangement to a nitrite ester followed by loss of

or

.
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Result:

Loss of

(46 Da)

121 (Often the Base Peak).

Loss of

(30 Da)

137.

Pathway C: Ethyl Group Fragmentation
Mechanism: Benzylic cleavage losing a methyl radical (

).

Result:

167

152.

Secondary Fragmentation: The

121 ion (after nitro loss) often loses the ethyl group's methyl (15 Da) to form

106.

Visualization: Fragmentation Topology
The following diagram illustrates the competing pathways and their resultant ions.
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Figure 1: Mechanistic fragmentation map of 5-ethyl-2-nitrophenol under 70 eV EI, highlighting

the diagnostic ortho-elimination pathway.

Comparative Analysis: EI vs. ESI
For drug development and impurity profiling, choosing the correct ionization mode is vital.
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Feature Electron Ionization (EI)
Electrospray Ionization
(ESI)

Primary Ion
Radical Cation (

, m/z 167)

Deprotonated Molecular Ion (

, m/z 166)

Mode Positive (Standard)
Negative (Preferred for

Phenols)

Fragmentation Extensive (In-source) Minimal (Soft Ionization)

Diagnostic Utility

High: Distinguishes isomers

via Ortho Effect (

150).

Low: Isomers often yield

identical

peaks.

Sensitivity Moderate (ng range) High (pg range)

Coupling GC-MS LC-MS

Best For... Structural Elucidation & ID
Quantification in Biological

Matrices

Critical Insight: ESI in negative mode is highly sensitive for nitrophenols due to the resonance

stabilization of the phenoxide ion by the electron-withdrawing nitro group. However, ESI

spectra will not show the diagnostic

150 peak. To distinguish isomers in LC-MS, you must use MS/MS (CID) to induce
fragmentation, though the "ortho effect" is less pronounced in collision-induced dissociation of
even-electron ions (

) compared to radical cations (

).

Experimental Protocols
Protocol A: GC-MS Structural Confirmation (EI)
Use this workflow for impurity identification and isomer differentiation.
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Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate or Methanol. (Derivatization with

BSTFA is optional but usually unnecessary for nitrophenols due to intramolecular H-bonding

reducing polarity).

Inlet: Splitless mode, 250°C.

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film). Phenols can tail on polar

columns; low-polarity 5% phenyl is preferred.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Oven Program:

Start: 60°C (hold 1 min).

Ramp: 15°C/min to 280°C.

Hold: 5 min.

MS Source: 230°C, 70 eV. Scan range 40–300 amu.

Data Validation: Look for

167 (Parent), 150 (Ortho-specific), and 121 (Base).

Protocol B: LC-MS Quantification (ESI-)
Use this workflow for trace analysis in biological fluids.

Mobile Phase A: Water + 5mM Ammonium Acetate (pH unadjusted or pH 9 with Ammonium

Hydroxide to ensure ionization). Avoid Formic Acid as it suppresses negative mode ionization

of phenols.

Mobile Phase B: Methanol or Acetonitrile.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

Gradient: 10% B to 90% B over 5 minutes.
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Source Conditions (ESI Negative):

Capillary Voltage: -2500 V.

Gas Temp: 300°C.

Drying Gas: 10 L/min.

MRM Transitions (for Triple Quad):

Quantifier:

(Loss of NO).

Qualifier:

(Loss of

).
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Figure 2: Decision matrix for selecting the appropriate ionization technique based on analytical

requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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